

(S)-Butyl 2-hydroxybutanoate spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-Butyl 2-hydroxybutanoate

Cat. No.: B137078

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Analysis of (S)-Butyl 2-hydroxybutanoate

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and chemical properties of chiral molecules like **(S)-Butyl 2-hydroxybutanoate** is paramount. This guide provides a detailed overview of its spectroscopic characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information is presented to facilitate identification, characterization, and quality control.

Chemical Structure

(S)-Butyl 2-hydroxybutanoate

- Molecular Formula: C₈H₁₆O₃[\[1\]](#)[\[2\]](#)
- Molecular Weight: 160.21 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#)
- CAS Number: 132513-51-0[\[1\]](#)[\[2\]](#)[\[3\]](#)

The image you are requesting does not exist or is no longer available.

imgur.com

Caption: Chemical structure of (S)-

Butyl 2-hydroxybutanoate with atom numbering for NMR assignments.

Spectroscopic Data Summary

The following tables summarize the predicted and characteristic spectroscopic data for **(S)-Butyl 2-hydroxybutanoate**. This data is derived from foundational spectroscopic principles and analysis of structurally related compounds.

¹H NMR Spectroscopy

Solvent: CDCl₃ Frequency: 400 MHz (representative)

Proton Assignment (Atom No.)	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-2	~4.15	dd	~5.0, 7.0	1H
-OH	~2.5-3.5	br s	-	1H
H-3	~1.75	m	~7.0, 7.5	2H
H-4	~0.95	t	~7.5	3H
H-1'	~4.20	t	~6.8	2H
H-2'	~1.65	m	~6.8, 7.4	2H
H-3'	~1.40	m	~7.4, 7.4	2H
H-4'	~0.92	t	~7.4	3H

Note: The chemical shift of the hydroxyl (-OH) proton is variable and dependent on concentration and temperature. It may be exchanged with D₂O.[4]

¹³C NMR Spectroscopy

Solvent: CDCl₃ Frequency: 100 MHz (representative)

Carbon Assignment (Atom No.)	Chemical Shift (δ , ppm)
C-1 (C=O)	~175
C-2 (-CHOH)	~70
C-3 (-CH ₂)	~28
C-4 (-CH ₃)	~10
C-1' (-OCH ₂)	~65
C-2' (-CH ₂)	~31
C-3' (-CH ₂)	~19
C-4' (-CH ₃)	~14

Infrared (IR) Spectroscopy

Frequency Range (cm ⁻¹)	Vibration Type	Intensity
3500 - 3200	O-H stretch (alcohol)	Broad, Medium
2960 - 2870	C-H stretch (alkane)	Strong
~1740	C=O stretch (ester)	Strong
1300 - 1000	C-O stretch (ester and alcohol)	Strong

Note: The characteristic strong absorption around 1740 cm⁻¹ is indicative of the ester carbonyl group.[5]

Mass Spectrometry (MS)

Ionization Method: Electron Ionization (EI)

m/z	Proposed Fragment	Notes
160	$[M]^+$	Molecular Ion (low abundance)
103	$[M - C_4H_9O]^+$	Loss of butoxy radical
87	$[M - C_4H_9O_2]^+$	McLafferty rearrangement product
75	$[HO-CH-C(O)OH]^+$	Alpha-cleavage product
57	$[C_4H_9]^+$	Butyl cation

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

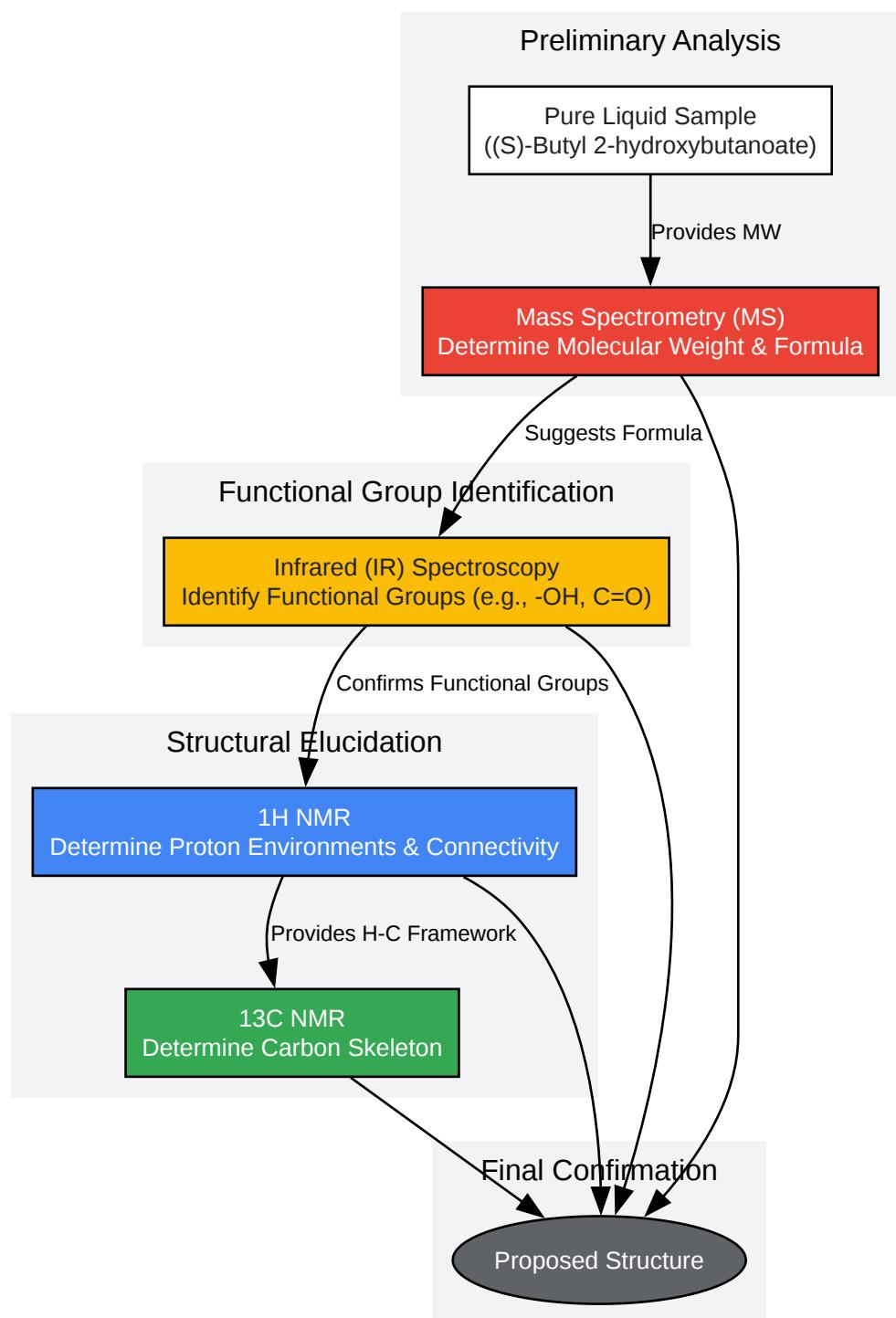
NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **(S)-Butyl 2-hydroxybutanoate** in ~0.7 mL of deuterated chloroform ($CDCl_3$) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Apparatus: A standard NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
- 1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.
 - Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional proton-decoupled carbon spectrum.

- Typical parameters: spectral width of 220-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 512-2048 scans.
- Process the data similarly to the ^1H spectrum.

IR Spectroscopy

- Sample Preparation: As **(S)-Butyl 2-hydroxybutanoate** is a liquid, the spectrum is best obtained using the neat liquid (thin film) method.[6][7]
 - Place a single drop of the neat liquid onto the surface of a polished salt plate (e.g., NaCl or KBr).[6][8]
 - Carefully place a second salt plate on top to spread the liquid into a thin, uniform film.[6]
- Apparatus: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Acquire a background spectrum of the clean, empty salt plates.
 - Place the sample-containing plates into the spectrometer's sample holder.
 - Acquire the sample spectrum over a range of 4000-600 cm^{-1} .[7]
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
 - The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

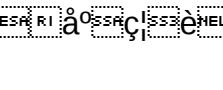

Mass Spectrometry

- Sample Introduction: Due to its volatility, **(S)-Butyl 2-hydroxybutanoate** is ideally suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[9][10]
 - Inject a dilute solution of the sample (e.g., in dichloromethane or ethyl acetate) into the GC injector port.

- Apparatus: A GC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electron ionization (EI) source.
- GC Separation:
 - Use a suitable capillary column (e.g., a non-polar DB-5 or similar).
 - Program the oven temperature to start at a low temperature (e.g., 60°C) and ramp up at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 250°C) to ensure separation from any impurities.[11]
 - Helium is typically used as the carrier gas.[11]
- MS Detection:
 - As the compound elutes from the GC column, it enters the MS ion source.
 - Use a standard electron ionization energy of 70 eV.[11]
 - Scan a mass-to-charge (m/z) range of approximately 40-400 amu.
 - The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an unknown organic compound, such as **(S)-Butyl 2-hydroxybutanoate**, using the described spectroscopic techniques.


[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Butyl (2S)-2-hydroxybutanoate | C8H16O3 | CID 15986038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-Butyl 2-hydroxybutanoate | 132513-51-0 [chemicalbook.com]
- 3. 132513-51-0 || Chemieliva Pharmaceutical Co., Ltd || [chemieliva.com]
- 4. C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2-butanol sec-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. ursinus.edu [ursinus.edu]
- 8. researchgate.net [researchgate.net]
- 9. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 10. dem.ri.gov [dem.ri.gov]
- 11. 4.8. Determination of Volatile Organic Compounds (VOCs) Using Gas Chromatography–Mass Spectroscopy (GC/MS) [bio-protocol.org]
- To cite this document: BenchChem. [(S)-Butyl 2-hydroxybutanoate spectroscopic data (NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b137078#s-butyl-2-hydroxybutanoate-spectroscopic-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com